5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Overview
Description
5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine
Uniqueness
5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications.
Biological Activity
5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS Number: 1206248-09-0) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is CHNS with a molecular weight of 230.33 g/mol. Its structural components include a thiazolo[5,4-c]pyridine core and a benzyl group, which are thought to contribute to its biological activity.
1. Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through mechanisms such as phosphatidylserine flipping and cytochrome c release from mitochondria. This suggests activation of the intrinsic apoptotic pathway .
- Case Study : A study involving derivatives of thiazolo[5,4-c]pyridine demonstrated significant growth inhibition against various cancer cell lines (A549 and HeLa), with IC values ranging from 0.20 to 2.58 µM .
2. Receptor Interactions
The compound exhibits interaction with various receptors that may mediate its pharmacological effects:
- Beta-Adrenoceptor Activity : Similar compounds have shown beta-adrenoceptor agonism, which can influence metabolic regulation . The intact thiazolo[5,4-c]pyridine ring is crucial for this activity.
3. Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The thiazole framework is often associated with modulation of inflammatory pathways.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Amino-4-benzylthiazole | Contains a thiazole ring | Exhibits beta-adrenoceptor agonism |
Trimetoquinol | Nonselective beta-adrenoceptor agonist | Potent metabolic regulator |
2-Aminothiazole Derivatives | Similar thiazole framework | Investigated for anti-diabetic effects |
This table illustrates how variations in structure can lead to different biological activities.
Synthesis and Modification
Research indicates that the synthesis of this compound involves several key steps that allow for structural modifications aimed at enhancing biological activity . These modifications can affect binding affinity and efficacy at receptor sites.
Future Directions
Ongoing research aims to explore the full therapeutic potential of this compound in various disease models. Further studies are needed to elucidate its pharmacokinetics and toxicity profiles.
Properties
IUPAC Name |
5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-2-4-11(5-3-1)8-15-7-6-12-13(9-15)16-10-14-12/h1-5,10H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSUSJJXHQQHAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CS2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743756 | |
Record name | 5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206248-09-0 | |
Record name | 5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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